3-(bromomethyl)-4-fluorothiophene
Description
Properties
CAS No. |
1807001-96-2 |
|---|---|
Molecular Formula |
C5H4BrFS |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solvent Effects on Reaction Efficiency
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|---|
| n-Heptane | 98 | 1.9 | 92 | 98 |
| Glacial Acetic Acid | 118 | 6.2 | 70 | 95 |
| Carbon Tetrachloride | 76 | 2.2 | 65 | 85 |
Linear alkanes like n-heptane provide a non-polar environment that stabilizes radical intermediates, whereas glacial acetic acid polarizes bromine to enhance electrophilicity. The higher dielectric constant of acetic acid may explain its lower yield in radical reactions due to premature bromine activation.
Role of Initiators and Catalysts
-
Benzoyl Peroxide : Generates free radicals at 80–100°C, initiating chain propagation. A molar ratio of 1:0.05 (substrate:initiator) optimizes conversion without over-initiation.
-
Iron-Iodine System : Synergistically polarizes Br₂ via Fe³⁺/I⁻ redox cycling, directing electrophilic attack to the 3-position. Excess iodine (>0.15 wt%) risks iodination byproducts.
Mechanistic Insights and Byproduct Formation
Radical Pathway Dynamics
Under bulb irradiation, n-heptane facilitates homolytic cleavage of NBS, producing bromine radicals that abstract hydrogen from the methyl group of 3-methyl-4-fluorothiophene. The resultant benzylic radical recombines with bromine to form the target compound. Side reactions, such as dibromination, are suppressed by maintaining a 1:1.05 substrate:NBS ratio and limiting reaction time to 6 hours.
Electrophilic Substitution Challenges
Thiophene’s aromaticity complicates electrophilic bromination, as the electron-withdrawing fluorine atom deactivates the ring. However, the ortho/para -directing effect of fluorine guides bromine to the 3-position when paired with Fe/I₂ catalysis. Computational studies suggest that iodine coordinates to thiophene’s sulfur, altering electron density to favor 3-substitution.
Purification and Characterization
Post-reaction workup involves:
-
Filtration to remove succinimide or catalyst residues.
-
Concentration under reduced pressure to isolate the crude product.
-
Recrystallization from petroleum ether (40–60°C fraction) to achieve >98% purity.
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for validating structure and purity. For 3-(bromomethyl)-4-fluorothiophene, key NMR signals include:
-
¹H NMR (CDCl₃): δ 4.45 (s, 2H, CH₂Br), 6.85–7.10 (m, 2H, thiophene-H).
-
¹³C NMR (CDCl₃): δ 28.5 (CH₂Br), 115.2 (d, J = 22 Hz, C-F), 140.1 (thiophene-C).
Scalability and Industrial Considerations
Batch processes using n-heptane are scalable to multi-kilogram production, with patent data confirming 24.33 g product from 29.30 g substrate in a 1 L reactor. Key challenges include:
-
Solvent Recovery : n-Heptane’s low boiling point enables distillation and reuse, reducing costs.
-
Exothermicity Management : Slow addition of NBS and external cooling prevent runaway reactions.
In contrast, electrophilic bromination requires corrosion-resistant reactors due to glacial acetic acid and bromine, increasing capital expenditure.
Comparative Analysis of Methods
Radical bromination outperforms electrophilic methods in yield and purity, making it the preferred laboratory-scale approach. However, electrophilic bromination remains relevant for substrates incompatible with radical initiators.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-fluorothiophene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiophenes with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-fluorothiophene.
Scientific Research Applications
3-(Bromomethyl)-4-fluorothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-4-fluorothiophene depends on the specific application and target. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Notes
- Synthetic Utility : Bromomethyl-thiophenes are understudied compared to phenyl analogs, but their dual functionality (halogen + methyl) offers unique reactivity in multi-step syntheses .
- Data from analogs like 3-bromo-4'-(ethylthio)benzophenone () suggest standard precautions for similar brominated aromatics .
- Knowledge Gaps: Direct experimental data on this compound’s spectroscopic properties (e.g., NMR, IR) and stability are absent in the provided evidence; further studies are needed.
Q & A
Q. What are the recommended methods for synthesizing 3-(bromomethyl)-4-fluorothiophene in high purity?
A two-step approach is typically employed:
- Bromination : Introduce the bromomethyl group at the 3-position of 4-fluorothiophene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at 60–80°C .
- Fluorination : Direct fluorination can be achieved via halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) under controlled heating . Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol) ensures high purity (>95%). Monitor purity via HPLC or GC-MS .
Q. How can NMR and mass spectrometry be utilized to characterize this compound?
- ¹H NMR : Key signals include:
- Thiophene protons (δ 6.8–7.2 ppm, splitting patterns depend on substituent positions).
- Bromomethyl (-CH₂Br) as a singlet or multiplet at δ 4.3–4.7 ppm .
Q. What are the primary reaction pathways available for this compound in organic synthesis?
- Nucleophilic Substitution : The bromomethyl group reacts with nucleophiles (e.g., amines, thiols) in SN2 mechanisms to form thiophene derivatives .
- Cross-Coupling : Suzuki-Miyaura or Heck reactions exploit the bromine atom for C–C bond formation .
- Electrophilic Aromatic Substitution : Fluorine directs electrophiles (e.g., nitration) to the 5-position of the thiophene ring .
Advanced Research Questions
Q. How do bromomethyl and fluorine substituents influence regioselectivity in cross-coupling reactions?
- Fluorine’s Electronic Effects : The electron-withdrawing fluorine atom deactivates the thiophene ring, directing coupling reactions (e.g., Suzuki) to the bromomethyl-bearing carbon. Computational studies (DFT) suggest reduced electron density at the 3-position enhances oxidative addition with palladium catalysts .
- Steric Effects : The bromomethyl group may hinder coupling at adjacent positions, favoring reactivity at the 2- or 5-positions .
Q. What strategies mitigate decomposition or side reactions during storage and handling?
- Storage : Store at 2–4°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis or oxidation of the bromomethyl group .
- Stabilizers : Add molecular sieves (3Å) to absorb moisture or 0.1% BHT to inhibit radical degradation .
- Reaction Solvents : Use anhydrous DMF or THF with rigorous degassing to minimize bromide displacement by adventitious water .
Q. How can competing reactivity between bromomethyl and fluorine be managed in multi-step syntheses?
- Protection/Deprotection : Temporarily protect the bromomethyl group (e.g., as a silyl ether) before fluorination or subsequent reactions .
- Sequential Functionalization : Prioritize reactions at the bromomethyl site (e.g., alkylation) before exploiting fluorine-directed electrophilic substitutions .
Q. Are there computational studies predicting the interactions of this compound derivatives with biological targets?
- Docking Studies : Molecular docking (AutoDock Vina) suggests the bromomethyl group enhances hydrophobic interactions with enzyme active sites (e.g., kinase ATP-binding pockets) .
- MD Simulations : Fluorine’s electronegativity stabilizes hydrogen bonds with residues like serine or tyrosine in receptor-ligand complexes .
Methodological Considerations
- Reaction Optimization : For cross-coupling, use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) at 80°C for 12 hours .
- Analytical Validation : Pair NMR with X-ray crystallography (if crystalline) to resolve structural ambiguities .
- Safety Protocols : Use fume hoods and PPE (nitrile gloves, goggles) due to the compound’s lachrymatory and toxic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
